Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate

Catalog No.
S3401805
CAS No.
198895-69-1
M.F
C18H28N2O2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxyl...

CAS Number

198895-69-1

Product Name

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-14-12-19(13-15-20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3

InChI Key

PNSMVTXJEUHNEE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a chemical compound characterized by the molecular formula C18H28N2O2. It belongs to a class of compounds known as piperazine derivatives, which are recognized for their biological activity and structural versatility. The compound features a piperazine ring, which is a common motif in many pharmaceuticals, making it valuable in medicinal chemistry. Its unique structure includes a tert-butyl group and a 3-phenylpropyl side chain, contributing to its lipophilicity and potential for biological interactions .

Reasons for Limited Information:

  • Emerging Research Area: Tert-Butyl PPPC might be a relatively new compound or one that is still under investigation, leading to a lack of published scientific research on its applications.
  • Proprietary Information: If Tert-Butyl PPPC is being developed by a specific company or research group, the details of its applications might be considered proprietary and not publicly disclosed.

Available Information Sources:

  • Chemical Databases: Resources like PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-3-iodopropoxy-dimethylsilane) provide basic information on Tert-Butyl PPPC, including its structure, formula, and CAS number. However, they typically do not offer details on specific research applications.
  • Commercial Availability: Some chemical suppliers might offer Tert-Butyl PPPC for purchase, and their product descriptions might provide hints about its potential uses. However, such information is often not based on published scientific research.

Future Availability of Information:

As research on Tert-Butyl PPPC progresses, more information on its scientific applications might become available through:

  • Scientific Publications: If researchers discover significant properties or applications for Tert-Butyl PPPC, they are likely to publish their findings in peer-reviewed scientific journals.
  • Patent Filings: If Tert-Butyl PPPC is used in the development of new technologies or drugs, patent applications might provide insights into its potential uses.
Typical of piperazine derivatives:

  • Oxidation: This can lead to the formation of carboxylic acids or ketones.
  • Reduction: This may produce alcohols or amines.
  • Substitution: The compound can participate in substitution reactions, yielding various substituted piperazine derivatives.

The reactivity of this compound is influenced by the presence of the tert-butyl and phenylpropyl groups, allowing for diverse synthetic applications.

The biological activity of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate is primarily linked to its interaction with neurotransmitter receptors. It has been studied for its potential effects on central nervous system disorders, such as anxiety and depression. The piperazine ring allows it to bind to serotonin and dopamine receptors, modulating their activity and potentially influencing neurotransmitter levels. Additionally, some derivatives have been investigated for anticancer properties, indicating a broader scope of biological relevance.

The synthesis of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate typically involves the following steps:

  • Reaction of Piperazine with Tert-butyl Chloroformate: This step forms the tert-butyl carbamate derivative.
  • Alkylation with 3-Phenylpropyl Bromide: The carbamate is then reacted with 3-phenylpropyl bromide under basic conditions, often using solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium carbonate.

In industrial settings, continuous flow reactors may be employed to optimize yield and reaction conditions, ensuring consistent product quality .

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting central nervous system disorders.
  • Biological Research: The compound is used as a model for studying the pharmacokinetics and pharmacodynamics of piperazine derivatives.
  • Industrial Use: It is utilized in producing specialty chemicals and advanced materials due to its stability and reactivity .

Studies on the interactions of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate with various biological targets have shown its ability to modulate neurotransmitter receptor activity. This interaction can lead to significant changes in biological signaling pathways, making it an important compound for understanding drug mechanisms in pharmacology. Research continues to explore its potential therapeutic benefits and side effects in various biological systems.

Several compounds share structural similarities with tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylateContains a bromine atomInfluences reactivity and biological activity
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylateContains a hydroxyl groupIncreases hydrophilicity, affecting pharmacokinetics
Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylateContains a formyl groupParticipates in additional

XLogP3

3.2

Dates

Last modified: 08-19-2023
Rodrigalvarez et al. Catalytic C(sp3)-H bond activation in tertiary alkylamines. Nature Chemistry, DOI: 10.1038/s41557-019-0393-8, published online 20 December 2019

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